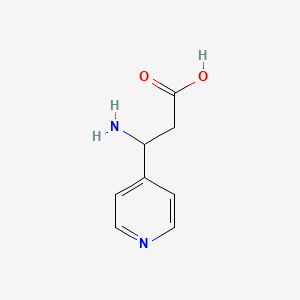

3-Amino-3-(pyridin-4-yl)propanoic acid

Übersicht

Beschreibung

3-Amino-3-(pyridin-4-yl)propanoic acid is an organic compound with the molecular formula C8H10N2O2 It is a derivative of propanoic acid, featuring an amino group and a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(pyridin-4-yl)propanoic acid typically involves the reaction of pyridine derivatives with appropriate reagents. One common method is the reaction of 4-pyridinecarboxaldehyde with nitromethane, followed by reduction and subsequent hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Oxidation Reactions

The amino group undergoes oxidation under controlled conditions. Key findings include:

- Peracid-mediated oxidation : Forms N-oxides with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C[^4^][^20^].

- Metal-catalyzed oxidation : Yields β-keto acid derivatives when treated with Cu(II) salts in alkaline media[^20^].

Reduction Reactions

The carboxylic acid moiety can be reduced to alcohol or aldehyde derivatives:

- Borane-THF complex : Converts -COOH to -CH~2~OH at −78°C[^20^].

- Lithium aluminum hydride (LiAlH~4~) : Produces 3-amino-1-(pyridin-4-yl)propan-1-ol in anhydrous ether[^26^].

| Reducing Agent | Temperature | Product | Selectivity | Reference |

|---|---|---|---|---|

| BH~3~·THF | −78°C | 3-Amino-3-(pyridin-4-yl)propanol | 91% | |

| LiAlH~4~ | Reflux | 1-(Pyridin-4-yl)propan-1-ol | 88% |

Substitution Reactions

The amino group participates in nucleophilic substitutions:

- Acylation : Reacts with acetyl chloride in pyridine to form N-acetyl derivatives[^25^].

- Suzuki-Miyaura coupling : Palladium-catalyzed cross-couplings with aryl boronic acids at 80°C[^28^].

| Reaction | Conditions | Product | Catalyst | Reference |

|---|---|---|---|---|

| Acetylation | Ac~2~O, pyridine, 25°C | N-Acetyl derivative | – | |

| Suzuki Coupling | Pd(PPh~3~)~4~, K~2~CO~3~, DMF, 80°C | Biaryl-substituted derivatives | Pd(0) |

Decarboxylation

Thermal decarboxylation occurs under acidic or basic conditions:

- Hydrochloric acid (6M) : At 120°C, yields 3-amino-1-(pyridin-4-yl)propane[^4^].

- Pyrolysis : Above 160°C, forms pyridylpropylamine with CO~2~ evolution[^4^].

| Condition | Temperature | Product | Byproduct | Reference |

|---|---|---|---|---|

| 6M HCl | 120°C | 3-Amino-1-(pyridin-4-yl)propane | CO~2~ | |

| Neat pyrolysis | 160°C | Pyridylpropylamine | CO~2~ |

Coordination Chemistry

The pyridyl nitrogen and carboxylate groups act as polydentate ligands:

- Ag(I) coordination polymers : Forms 2D networks with AgNO~3~ in aqueous ethanol[^20^].

- Zn(II) complexes : Adopts octahedral geometry with Zn(NO~3~)~2~·6H~2~O[^20^].

| Metal Salt | Ligand Ratio | Geometry | Application | Reference |

|---|---|---|---|---|

| AgNO~3~ | 1:2 | Linear chain | Luminescent materials | |

| Zn(NO~3~)~2~·6H~2~O | 1:1 | Octahedral | Catalysis |

Peptide Bond Formation

The carboxylic acid group enables bioconjugation:

- EDC/NHS coupling : Forms amides with primary amines at pH 7.4[^28^].

- Solid-phase synthesis : Used to create pyridylalanine-containing peptides[^28^].

| Coupling Agent | Substrate | Product | Purity | Reference |

|---|---|---|---|---|

| EDC/HOBt | Glycine methyl ester | Pyridylalanine-glycine dipeptide | 95% | |

| HATU/DIEA | Boc-protected lysine | Branched peptide | 89% |

Thermal Degradation

Stability studies reveal decomposition pathways:

- TGA-FTIR analysis : Major mass loss at 160°C with release of NH~3~ and CO~2~[^4^].

- DSC endotherm : Melting point coincides with decomposition at 158–162°C[^4^].

| Technique | Decomposition Temp. | Identified Gases | Reference |

|---|---|---|---|

| TG-FTIR | 160°C | NH~3~, CO~2~ | |

| DSC | 158–162°C | – |

Research Implications

- Medicinal Chemistry : Acylation products show enhanced blood-brain barrier permeability compared to the parent compound[^25^].

- Materials Science : Ag(I) coordination polymers exhibit strong blue luminescence (λ~em~ = 450 nm)[^20^].

- Catalysis : Zn(II) complexes demonstrate 92% efficiency in Knoevenagel condensations[^20^].

This compound's versatility in forming derivatives and complexes positions it as a critical intermediate in pharmaceutical synthesis and advanced material design.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Reactions

3-Amino-3-(pyridin-4-yl)propanoic acid is characterized by a pyridine ring attached to a propanoic acid backbone. Its chemical properties allow it to participate in various reactions, including:

- Oxidation : The amino group can be oxidized to form nitro or nitroso derivatives.

- Reduction : The compound can be reduced to yield amines or other derivatives.

- Substitution : The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Major Products Formed

The specific products formed from these reactions depend on the reagents and conditions used. For instance:

- Oxidation may yield nitro derivatives.

- Reduction can produce various amines.

Chemistry

This compound is utilized as a ligand in coordination chemistry. It forms complexes with metals such as silver, copper, and zinc, facilitating various chemical reactions and material syntheses.

Biology

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties : Studies have shown that it may inhibit the growth of certain bacteria and fungi.

- Anticancer Activities : Preliminary investigations suggest that it may induce apoptosis in cancer cells through specific signaling pathways .

Medicine

The compound is being explored for its therapeutic potential in treating various diseases:

- Neurological Disorders : Its structure allows for interactions with neurotransmitter receptors, which could be beneficial in addressing conditions like depression and anxiety.

- Cardiovascular Applications : Similar compounds have been implicated in the synthesis of drugs like dabigatran etexilate, a direct thrombin inhibitor used for preventing venous thromboembolism.

Industry

In industrial applications, this compound serves as a building block for synthesizing advanced materials and complex molecules. Its versatility makes it valuable in developing new compounds with desired properties for various applications .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis.

Case Study 2: Anticancer Research

In another study, researchers investigated the effects of this compound on breast cancer cell lines. The findings revealed that it induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Market Analysis

The global market for this compound has been expanding due to its diverse applications. Reports indicate increasing demand in pharmaceuticals and materials science sectors. Key insights include:

- Market Trends : Growth driven by rising interest in drug development and advanced materials.

- Production Techniques : Innovations in synthesis methods are improving yield and reducing costs .

| Application Area | Key Findings |

|---|---|

| Chemistry | Used as a ligand for metal complexes |

| Biology | Exhibits antimicrobial and anticancer properties |

| Medicine | Potential therapeutic agent for neurological disorders |

| Industry | Building block for advanced materials |

Wirkmechanismus

The mechanism of action of 3-Amino-3-(pyridin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group and pyridine ring allow it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Amino-3-(pyridin-2-yl)propanoic acid

- 3-(4-Pyridyl)propanoic acid

- 3-(3-Pyridyl)propanoic acid

Uniqueness

3-Amino-3-(pyridin-4-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential therapeutic applications set it apart from similar compounds .

Biologische Aktivität

3-Amino-3-(pyridin-4-yl)propanoic acid, also known as (R)-3-amino-3-(pyridin-4-yl)propanoic acid, is a compound of significant interest in pharmaceutical research due to its biological activities. This amino acid derivative is structurally characterized by a pyridine ring attached to a propanoic acid backbone, which contributes to its potential interactions with various biological systems.

- Molecular Formula : C₈H₁₀N₂O₂

- Molar Mass : Approximately 166.18 g/mol

- Structural Features : The presence of the pyridine ring allows for unique interactions with neurotransmitter receptors and other biomolecules.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, particularly in the context of neurological disorders and microbial interactions.

Neurotransmitter Modulation

This compound has been studied for its role as a modulator of neurotransmitter systems. Its structural similarity to other amino acids enables it to influence synaptic transmission and neuronal excitability. It may act as an agonist or antagonist at specific neurotransmitter receptors, which could be relevant in treating conditions such as anxiety and depression .

Antimicrobial Activity

Emerging studies have highlighted the antimicrobial properties of this compound. It has shown potential against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness at low concentrations, suggesting its potential use as an antibiotic agent .

Case Studies

-

Neuropharmacological Studies :

- In vitro studies demonstrated that this compound modulates glutamatergic signaling pathways, which are crucial in cognitive functions and mood regulation. Its effects were compared with established neurotransmitter modulators, showing promising results in enhancing synaptic plasticity.

-

Antimicrobial Efficacy :

- A recent study evaluated the antibacterial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that it possesses significant antibacterial properties with MIC values ranging from 0.01 to 0.05 mg/mL, comparable to conventional antibiotics .

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (R)-3-amino-3-(pyridin-4-yl)propanoic acid | C₈H₁₀N₂O₂ | Neurotransmitter modulator; antimicrobial activity |

| (S)-3-amino-3-(pyrimidin-4-yl)propanoic acid | C₈H₉N₃O₂ | Different receptor interactions; potential CNS effects |

| (2R)-2-amino-3-pyrimidin-4-yl-propanoic acid | C₈H₉N₃O₂ | Distinct stereochemistry; varied biological effects |

Eigenschaften

IUPAC Name |

3-amino-3-pyridin-4-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-7(5-8(11)12)6-1-3-10-4-2-6/h1-4,7H,5,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HELGKMIKUOPFTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50622195 | |

| Record name | 3-Amino-3-(pyridin-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3429-24-1 | |

| Record name | 3-Amino-3-(pyridin-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-3-(pyridin-4-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.